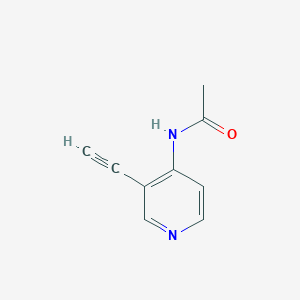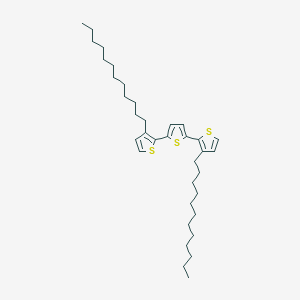
2,5-bis(3-dodecylthiophen-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-dodecylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent charge transport properties. The compound this compound is particularly notable for its long alkyl chains, which enhance its solubility and processability, making it suitable for applications in organic field-effect transistors and other electronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-dodecylthiophen-2-yl)thiophene typically involves the following steps:
Preparation of 2-bromo-3-dodecylthiophene: This intermediate is synthesized by bromination of 3-dodecylthiophene.
Stille Coupling Reaction: The key step involves a Stille coupling reaction between 2-bromo-3-dodecylthiophene and 2,5-bis(trimethylstannyl)thiophene in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(3-dodecylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,5-Bis(3-dodecylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as an active layer material to enhance light absorption and charge separation.
Sensors: Utilized in chemical sensors for detecting various analytes due to its conductive properties.
Materials Science: Studied for its self-assembly behavior and potential use in creating nanostructured materials.
Mecanismo De Acción
The mechanism of action of 2,5-bis(3-dodecylthiophen-2-yl)thiophene in electronic applications involves its ability to form highly ordered crystalline structures. The long alkyl chains facilitate π-π stacking interactions between the thiophene rings, leading to efficient charge transport. In OFETs, the compound acts as a semiconductor, where the movement of charge carriers (electrons or holes) is facilitated by the ordered molecular arrangement .
Comparación Con Compuestos Similares
Similar Compounds
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT-C12): A polymeric version with similar electronic properties but enhanced mechanical stability.
2,5-Bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene: Variants with different alkyl chain lengths that affect solubility and electronic properties.
Uniqueness
2,5-Bis(3-dodecylthiophen-2-yl)thiophene is unique due to its specific combination of long dodecyl chains and thiophene rings, which provide a balance of solubility, processability, and electronic performance. This makes it particularly suitable for solution-processed electronic devices .
Propiedades
Fórmula molecular |
C36H56S3 |
|---|---|
Peso molecular |
585.0 g/mol |
Nombre IUPAC |
2,5-bis(3-dodecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-29-37-35(31)33-25-26-34(39-33)36-32(28-30-38-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
Clave InChI |
GVZJRBAUSGYWJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)
![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)
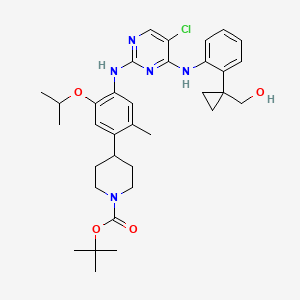
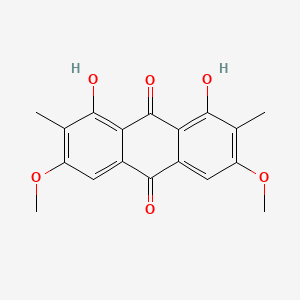
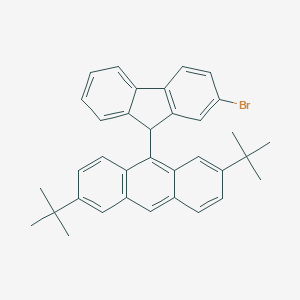
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
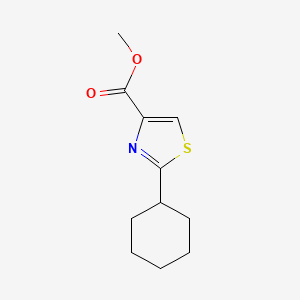
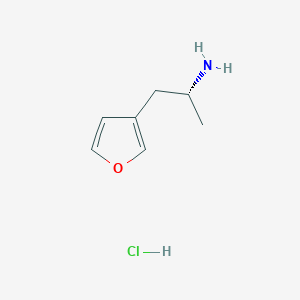
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
